3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole
Overview
Description
3,6-Dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole is a compound with the molecular formula C26H27Br2NO and a molecular weight of 529.31 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in organic electronics, particularly in the development of organic semiconducting materials for use in solar cells and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole typically involves the bromination of carbazole derivatives. One common method is the bromination of 9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through reactions such as Suzuki coupling and Kumada polymerization.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Kumada Polymerization: This reaction uses Grignard reagents and nickel or palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can produce various substituted carbazole derivatives, while Kumada polymerization can lead to the formation of carbazole-based polymers .
Scientific Research Applications
3,6-Dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconducting materials for solar cells and OLEDs.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Chemical Research:
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole is primarily related to its electronic properties. The bromine atoms and the carbazole core contribute to the compound’s ability to participate in electron transfer processes. This makes it suitable for use in electronic devices where efficient charge transport is required .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: This compound is similar in structure but lacks the phenyl group substituted with the 2-ethylhexyloxy group.
3,6-Dibromo-9-phenylcarbazole: This compound has a phenyl group but does not have the 2-ethylhexyloxy substitution.
Uniqueness
3,6-Dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole is unique due to the presence of both bromine atoms and the 2-ethylhexyloxy-substituted phenyl group. This combination enhances its solubility and electronic properties, making it particularly useful in the development of organic semiconducting materials .
Properties
IUPAC Name |
3,6-dibromo-9-[4-(2-ethylhexoxy)phenyl]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Br2NO/c1-3-5-6-18(4-2)17-30-22-11-9-21(10-12-22)29-25-13-7-19(27)15-23(25)24-16-20(28)8-14-26(24)29/h7-16,18H,3-6,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVALSRGHGNLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946491-48-1 | |
Record name | 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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